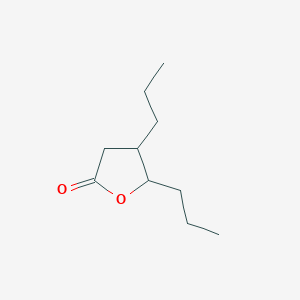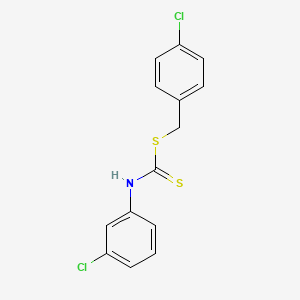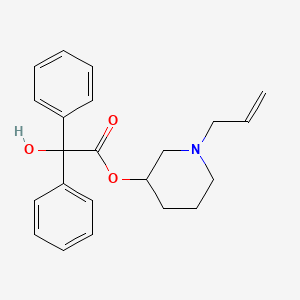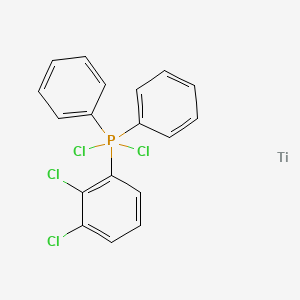
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium: is a complex organometallic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a titanium center coordinated to a phosphane ligand, which is further substituted with dichloro and diphenyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it a subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with a pre-formed phosphane ligand. The phosphane ligand, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane, can be synthesized through a multi-step process starting from 2,3-dichlorophenyl compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions: Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, leading to the formation of oxo or peroxo complexes.
Reduction: The compound can be reduced to lower oxidation states, which may involve the cleavage of the titanium-phosphane bond.
Substitution: Ligand exchange reactions can occur, where the dichloro or diphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium oxo complexes, while reduction can produce titanium hydrides or lower-valent titanium species.
科学研究应用
Chemistry: In chemistry, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium is studied for its catalytic properties. It serves as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is explored in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: In medicine, the compound is evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with cellular processes.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.
作用机制
The mechanism by which Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exerts its effects involves the coordination of the titanium center to various substrates. The phosphane ligand plays a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through oxidative addition or reductive elimination mechanisms.
相似化合物的比较
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;palladium
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;platinum
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;nickel
Comparison: Compared to its palladium, platinum, and nickel analogs, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exhibits unique reactivity due to the distinct electronic properties of titanium. Titanium’s lower electronegativity and larger atomic radius influence the compound’s stability and reactivity, making it suitable for specific applications that its analogs may not be as effective in.
属性
CAS 编号 |
14318-97-9 |
|---|---|
分子式 |
C18H13Cl4PTi |
分子量 |
449.9 g/mol |
IUPAC 名称 |
dichloro-(2,3-dichlorophenyl)-diphenyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C18H13Cl4P.Ti/c19-16-12-7-13-17(18(16)20)23(21,22,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-13H; |
InChI 键 |
FARCCPJEOUYUPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)(Cl)Cl.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



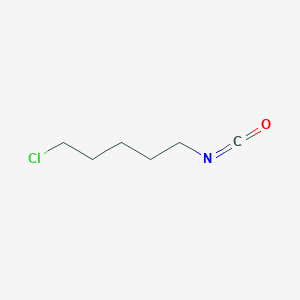
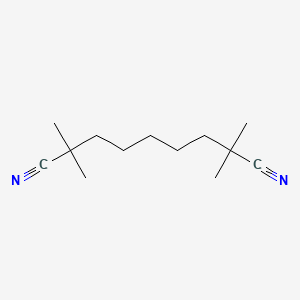
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)





![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

